![molecular formula C19H23NO2 B5753699 N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide](/img/structure/B5753699.png)
N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide, also known as DMPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, investigations into the potential use of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide as an antioxidant and its effects on other physiological processes may also be of interest.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide involves the reaction of 2,4-dimethylphenylamine with 3-ethyl-5-methylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and sodium acetate to obtain the final product, N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-5-16-9-14(3)10-17(11-16)22-12-19(21)20-18-7-6-13(2)8-15(18)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHFLYCDHLJVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-ethyl-5-methylphenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.